A Comprehensive Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications
A Comprehensive Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoropyridin-3-amine, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an amino group on the pyridine ring, make it a versatile synthon for the introduction of this privileged scaffold into a diverse range of molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing access to a wide array of more complex molecules. This guide offers an in-depth exploration of 2-Bromo-6-fluoropyridin-3-amine, from its fundamental properties to its synthesis and applications, with a focus on practical, field-proven insights for researchers in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-6-fluoropyridin-3-amine is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1068976-51-1 | [1] |
| Molecular Formula | C₅H₄BrFN₂ | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Off-white to yellowish solid | [2] |
| Melting Point | 88-91 °C (for the related 2-Amino-6-bromopyridine) | [2] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
| SMILES | NC1=CC=C(F)N=C1Br | [1] |
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 2-Bromo-6-fluoropyridin-3-amine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. One potential pathway could start from 2,6-difluoropyridine.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway to 2-Bromo-6-fluoropyridin-3-amine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method and should be optimized and validated in a laboratory setting.
Step 1: Nitration of 2,6-Difluoropyridine
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To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.
-
Slowly add 2,6-difluoropyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
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Filter the solid, wash with water, and dry to obtain 2,6-difluoro-3-nitropyridine.
Step 2: Bromination of 2,6-Difluoro-3-nitropyridine
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Dissolve 2,6-difluoro-3-nitropyridine in a suitable solvent.
-
Add a source of bromide, such as hydrobromic acid.
-
Cool the mixture and add a solution of sodium nitrite to generate the diazonium salt in situ, which is then displaced by bromide. This is a modification of the Sandmeyer reaction.
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Work up the reaction to isolate 2-bromo-6-fluoro-3-nitropyridine.
Step 3: Reduction of the Nitro Group
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Dissolve 2-bromo-6-fluoro-3-nitropyridine in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-Bromo-6-fluoropyridin-3-amine.
Reactivity and Synthetic Utility
The synthetic versatility of 2-Bromo-6-fluoropyridin-3-amine arises from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the amino group can be a nucleophile or be transformed into other functionalities, and the fluorine atom can participate in nucleophilic aromatic substitution reactions, albeit under harsher conditions compared to the bromine.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most reactive site for cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[3][4][5][6]
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Reaction Scheme:
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Causality behind Experimental Choices: A palladium catalyst, often with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of ligand and base can significantly impact the reaction efficiency and substrate scope.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines.[7][8][9][10]
-
Reaction Scheme:
-
Expertise & Experience: The selection of the palladium precatalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which forms the C-N bond. The choice of base is also crucial and must be strong enough to deprotonate the amine without causing side reactions.
Reactivity of the Amino Group
The amino group can undergo a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).
Workflow for Sequential Functionalization
Caption: Sequential functionalization strategies for 2-Bromo-6-fluoropyridin-3-amine.
Applications in Medicinal Chemistry
Halogenated pyridines are prevalent motifs in many biologically active compounds. 2-Bromo-6-fluoropyridin-3-amine serves as a valuable starting material for the synthesis of molecules with potential therapeutic applications. For instance, related 2-amino-6-bromopyridine is an important intermediate in the synthesis of drugs for treating inflammation, diabetes, high blood pressure, and viral infections.[11] The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-6-fluoropyridin-3-amine.
-
Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry place.
-
References
- Synthesis of 2-amino-6-bromopyridine - Dissert
-
2-bromopyridine - Organic Syntheses Procedure. [Link]
- CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]
-
"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]
-
6-Bromo-2-fluoropyridin-3-amine | C5H4BrFN2 | CID 59424797 - PubChem. [Link]
-
6-bromo-3-fluoropyridin-2-amine, min 97%, 100 mg. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]
-
Buchwald–Hartwig amination - Grokipedia. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
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